![molecular formula C8H12N2O3S B12415530 (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸は、合成有機化合物です。シアノエチルスルファニル基、トリデゥテリオアセチル基、およびプロパン酸骨格の存在が特徴です。
製造方法
合成経路および反応条件
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸の合成は、通常、複数のステップを伴います。
出発物質: 合成は、(2R)-2-アミノ-3-メルカプトプロパン酸や2-シアノエチルブロミドなどの適切な出発物質を選択することから始まります。
シアノエチルスルファニル基の形成: (2R)-2-アミノ-3-メルカプトプロパン酸を塩基性条件下で2-シアノエチルブロミドと反応させて、シアノエチルスルファニル基を形成します。
トリデゥテリオアセチル基の導入: 次に、中間生成物をトリデゥテリオ酢酸無水物と反応させて、トリデゥテリオアセチル基を導入します。
最終生成物の形成: 最後のステップでは、目的の生成物である(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸を精製して分離します。
工業生産方法
この化合物の工業生産では、ラボでの合成プロセスをスケールアップする必要があります。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。効率と再現性を高めるために、連続フローリアクターや自動合成プラットフォームが採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-mercaptopropanoic acid and 2-cyanoethyl bromide.
Formation of Cyanoethylsulfanyl Group: The (2R)-2-amino-3-mercaptopropanoic acid is reacted with 2-cyanoethyl bromide under basic conditions to form the cyanoethylsulfanyl group.
Introduction of Trideuterioacetyl Group: The intermediate product is then reacted with trideuterioacetic anhydride to introduce the trideuterioacetyl group.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基を酸化してスルホキシドまたはスルホンを形成することができます。
還元: シアノ基をアミン基に還元することができます。
置換: シアノエチルスルファニル基は、求核置換反応に関与することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや触媒的水素化などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を塩基性または酸性条件下で使用することができます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミノ誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸には、いくつかの科学研究における用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用することができます。
生物学: 酵素メカニズムの研究のためのプローブ、または代謝研究における標識化合物の前駆体として役立ちます。
産業: 特殊化学品や材料の製造に使用することができます。
科学的研究の応用
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme mechanisms or as a precursor for labeled compounds in metabolic studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸の作用機序には、特定の分子標的との相互作用が関与しています。シアノエチルスルファニル基は、チオール含有酵素と相互作用する可能性があります。一方、トリデゥテリオアセチル基は、代謝経路を追跡するために使用することができます。この化合物の効果は、これらの標的に結合することで媒介され、それらの活性または機能の変化につながります。
類似化合物との比較
類似化合物
独自性
(2R)-3-(2-シアノエチルスルファニル)-2-[(2,2,2-トリデゥテリオアセチル)アミノ]プロパン酸は、トリデゥテリオアセチル基が存在することで、類似化合物には見られない特徴を持っています。この重水素標識は、代謝経路を追跡して研究する上で明確な利点を提供し、科学研究における貴重なツールとなっています。
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i1D3 |
InChIキー |
VDKVYEUEJCNDHM-LNEZGBMJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)O |
正規SMILES |
CC(=O)NC(CSCCC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


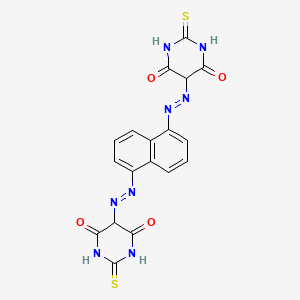
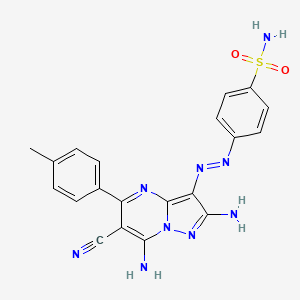

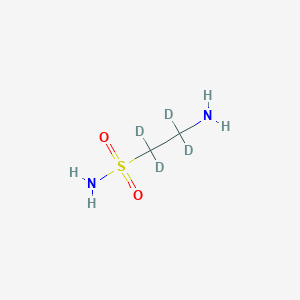
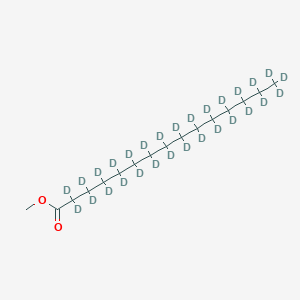
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
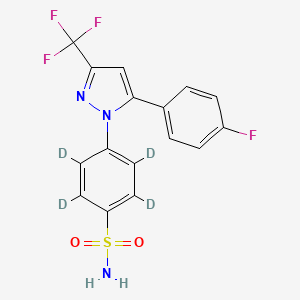
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
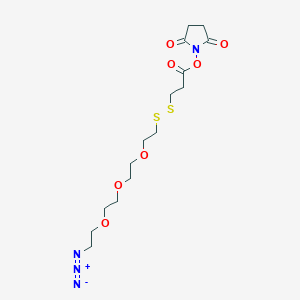
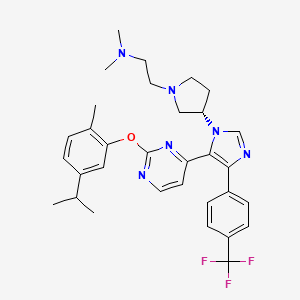


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

